molecular formula C13H12O4S B12079368 3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid

3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid

Cat. No.: B12079368
M. Wt: 264.30 g/mol
InChI Key: DILBREKSUQZZKD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group at the 3-position, a methoxy group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-benzyloxythiophene, followed by methoxylation and carboxylation reactions. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination, sodium methoxide for methoxylation, and carbon dioxide for carboxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the benzyloxy and methoxy groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-thiophenecarboxylic acid: Lacks the methoxy group at the 5-position.

    5-Methoxy-2-thiophenecarboxylic acid: Lacks the benzyloxy group at the 3-position.

    3-(Benzyloxy)-5-methylthiophene-2-carboxylic acid: Contains a methyl group instead of a methoxy group at the 5-position.

Uniqueness

The presence of both benzyloxy and methoxy groups enhances its solubility and stability, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C13H12O4S

Molecular Weight

264.30 g/mol

IUPAC Name

5-methoxy-3-phenylmethoxythiophene-2-carboxylic acid

InChI

InChI=1S/C13H12O4S/c1-16-11-7-10(12(18-11)13(14)15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15)

InChI Key

DILBREKSUQZZKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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